molecular formula C19H21BrN2O3 B11970553 2-(4-Bromophenoxy)-N'-(4-butoxybenzylidene)acetohydrazide CAS No. 302908-83-4

2-(4-Bromophenoxy)-N'-(4-butoxybenzylidene)acetohydrazide

Cat. No.: B11970553
CAS No.: 302908-83-4
M. Wt: 405.3 g/mol
InChI Key: DSIQXWWVDHYIPE-FYJGNVAPSA-N
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Description

2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenoxy group and a butoxybenzylidene moiety attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide typically involves a multi-step process:

    Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to hydrazide: The 4-bromophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the hydrazide with 4-butoxybenzaldehyde under reflux conditions in the presence of an acid catalyst such as acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products such as primary or secondary amines.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety which is known to exhibit various biological activities.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide: Similar structure with a chlorine atom instead of bromine.

    2-(4-Methoxyphenoxy)-N’-(4-butoxybenzylidene)acetohydrazide: Similar structure with a methoxy group instead of bromine.

    2-(4-Nitrophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide: Similar structure with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.

Properties

CAS No.

302908-83-4

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H21BrN2O3/c1-2-3-12-24-17-8-4-15(5-9-17)13-21-22-19(23)14-25-18-10-6-16(20)7-11-18/h4-11,13H,2-3,12,14H2,1H3,(H,22,23)/b21-13+

InChI Key

DSIQXWWVDHYIPE-FYJGNVAPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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